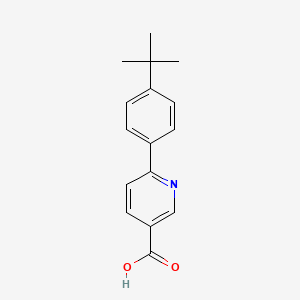

6-(4-T-BUTYLPHENYL)NICOTINIC ACID

Description

Contextualization within Nicotinic Acid Analogues and Heterocyclic Chemistry

6-(4-t-Butylphenyl)nicotinic acid is a derivative of nicotinic acid where the hydrogen atom at the 6-position of the pyridine (B92270) ring is substituted with a 4-t-butylphenyl group. This modification places the compound within the class of 6-aryl-nicotinic acids. The synthesis of such compounds is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between a halogenated pyridine, such as 6-chloronicotinic acid, and an arylboronic acid, in this case, (4-t-butylphenyl)boronic acid. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a powerful tool in the synthesis of diverse nicotinic acid analogues.

Significance of the 6-Substitution with a T-Butylphenyl Moiety in Chemical Biology and Medicinal Chemistry Research

The introduction of a 4-t-butylphenyl group at the 6-position of the nicotinic acid scaffold is of significant interest in medicinal chemistry for several reasons. The tertiary-butyl group is a common motif in drug design, often employed to introduce steric bulk. This can influence the compound's interaction with biological targets, potentially enhancing selectivity and potency by optimizing the fit within a receptor's binding pocket. Furthermore, the lipophilic nature of the t-butyl group can modulate the pharmacokinetic properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The phenyl ring itself provides a scaffold for further functionalization and can engage in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions.

Overview of Current Research Landscape and Academic Trajectories

While specific research focusing exclusively on this compound is limited in publicly available literature, the broader research on 6-substituted nicotinic acid derivatives provides a clear trajectory for its potential investigation. Studies on related compounds have revealed promising biological activities. For instance, various 6-phenylnicotinohydrazide derivatives have been synthesized and evaluated for their antitubercular and antimicrobial activities, with some compounds showing potent efficacy. nih.gov Similarly, other research has explored the anti-inflammatory potential of novel nicotinic acid derivatives. nih.gov These studies underscore the potential for discovering new therapeutic agents by modifying the 6-position of the nicotinic acid core. The investigation of this compound would be a logical extension of this research, aiming to understand how the specific electronic and steric properties of the 4-t-butylphenyl group influence the biological activity of the nicotinic acid scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Nicotinic Acid | 4-(4-t-Butylphenyl)nicotinic Acid |

| Molecular Formula | C₁₆H₁₇NO₂ | C₆H₅NO₂ | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol | 123.11 g/mol | 255.31 g/mol |

| IUPAC Name | 6-(4-tert-butylphenyl)pyridine-3-carboxylic acid | Pyridine-3-carboxylic acid | 4-(4-tert-butylphenyl)pyridine-3-carboxylic acid |

| CAS Number | Not available | 59-67-6 | 1261973-53-8 |

Note: Properties for this compound are predicted based on its chemical structure, as specific experimental data is not widely available in the cited literature.

Table 2: Overview of Research on Selected Nicotinic Acid Derivatives

| Compound Class | Synthetic Approach | Investigated Biological Activity | Reference |

| 6-Phenylnicotinohydrazides | Multi-step synthesis involving condensation | Antitubercular, Antimicrobial | nih.gov |

| Novel Nicotinic Acid Derivatives | Scaffold-based synthesis | Anti-inflammatory | nih.gov |

| 6-Aminonicotinic Acid Analogues | Chemical synthesis | GABA-A Receptor Modulation | Not directly cited, general knowledge |

Synthetic Methodologies and Chemical Transformations of this compound

The synthesis and subsequent chemical modification of this compound are pivotal in the development of novel heterocyclic compounds. The strategic construction of its molecular framework begins with foundational precursors and extends through a series of chemical transformations to generate a diverse array of derivatives. These methodologies leverage established and efficient synthetic protocols to build complexity, starting from simple halopyridines and culminating in fused heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-tert-butylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)14-9-6-12(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDVRNLCHAUKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680875 | |

| Record name | 6-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261950-30-4 | |

| Record name | 6-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 6 4 T Butylphenyl Nicotinic Acid Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships for nicotinic acid derivatives is a multifactorial process that combines computational modeling with experimental validation. A primary methodological framework is the Quantitative Structure-Activity Relationship (QSAR) analysis. akjournals.comresearchgate.netnih.gov QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity.

These models often incorporate a variety of calculated molecular descriptors:

Lipophilicity: Parameters such as the partition coefficient (logP) are crucial. Chromatographically determined values like R_M0_ are also used as a measure of lipophilicity for nicotinic acid derivatives. akjournals.com

Electronic Properties: The electronic nature of substituents, often quantified by the Hammett constant (σ), is considered, although it may not single-handedly account for binding affinity. researchgate.net

Steric and Topological Descriptors: The size and shape of substituents are critical. For 6-substituted nicotine (B1678760) analogs, the molecular volume was found to be a key parameter in explaining binding affinity. researchgate.net

Quantum Chemical Descriptors: Modern QSAR studies often employ descriptors derived from Density Functional Theory (DFT) calculations, which provide a more detailed picture of the molecule's electronic structure. nih.gov

Beyond QSAR, molecular docking serves as a powerful tool to visualize and predict how these molecules bind to the active site of a protein target, such as Cyclooxygenase-2 (COX-2). nih.gov These in silico predictions are then validated through in vitro biological assays, including radioligand binding studies to determine receptor affinity and functional assays to measure biological response. researchgate.net

Impact of Structural Modifications on Biological Interactions in In Vitro Models

The biological activity of nicotinic acid derivatives can be finely tuned by altering three main components: the aryl and heterocyclic core, the specific substituent groups, and the linker connecting different parts of the molecule.

The substitution pattern on the pyridine (B92270) and attached phenyl rings is a critical determinant of biological activity. For derivatives of nicotinic acid, the nature of the substituent at the 6-position of the pyridine ring significantly influences receptor affinity. researchgate.net

A QSAR study on 6-substituted nicotine analogs revealed that affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) was best explained by a combination of the substituent's lipophilicity (π) and its steric volume. researchgate.net This suggests that while lipophilic groups at this position are favorable for binding, increasing the size of the substituent can negatively impact affinity. researchgate.net

| Core Structure | Substituent Modification | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| Nicotine | Various groups at 6-position | Nicotinic Acetylcholine Receptors (nAChRs) | Affinity is a function of both lipophilicity (π) and steric volume of the substituent. | researchgate.net |

| 6-Phenylnicotinamide | Fluorine at 4-position of phenyl ring | TRPV1 Antagonism | Substitution on the 6-phenyl ring is critical for optimizing potency. | nih.gov |

| Nicotinonitrile | 4,6-Diphenyl substitution | Antiproliferative Activity | Dual aryl substitution leads to potent activity in cancer cell lines. | nih.gov |

The 4-t-butylphenyl group is a prominent feature in many biologically active compounds, valued for its bulk and lipophilicity. While direct SAR studies on 6-(4-t-butylphenyl)nicotinic acid are not extensively published, the role of this moiety can be inferred from related compounds.

A key example is (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)acrylamide (AMG 9810) , a well-characterized and potent TRPV1 antagonist. nih.govnih.govmdpi.com The presence of the 4-t-butylphenyl group in AMG 9810 is crucial for its high-affinity antagonism of the TRPV1 channel. This large, hydrophobic group is thought to occupy a specific pocket within the receptor, contributing to a strong and selective interaction.

Similarly, the compound trans-4-guanidinomethylcyclohexanecarboxylic acid 4-tert-butylphenyl ester acts as a trypsin inhibitor, demonstrating the utility of the 4-tert-butylphenyl moiety in a different therapeutic area, where it contributes to the inhibition of DNA synthesis in E. coli strains. nih.gov These examples underscore the importance of the 4-t-butylphenyl group as a pharmacophore that can confer potent and specific biological activity.

The carboxylic acid functional group of nicotinic acid is a common point for chemical modification, allowing for its conversion into various esters, amides, and other functionalities that act as linkers. These changes significantly alter the compound's physicochemical properties and biological interactions.

For instance, studies on 2-(1-adamantylthio)nicotinic acid demonstrated that the carboxylic acid itself, as well as its corresponding amide and nitrile analogs, all exhibited dose-dependent vasorelaxation and antioxidant properties, though to different extents. nih.gov The acid form was found to be the most potent vasorelaxant and antioxidant in this series. nih.gov

In other molecular scaffolds, the nature of the linker is paramount. SAR studies of STAT3 inhibitors showed that replacing a sulfonamide linker with an amide or a simple methylene (B1212753) group was not well-tolerated, indicating a strict structural requirement for the linker's geometry and hydrogen-bonding capacity. nih.gov The conversion of nicotinic acid to nicotinamide (B372718) is a fundamental modification that leads to compounds like 6-phenylnicotinamide, which possess a distinct pharmacological profile as TRPV1 antagonists. nih.gov The choice of linker group is therefore a critical decision in the design of new derivatives, influencing everything from target affinity to pharmacokinetic properties.

SAR in the Context of Specific Biological Targets and Pathways (Non-Clinical)

The broad activity of nicotinic acid derivatives is realized through their interaction with specific molecular targets. One of the most interesting of these is the family of Transient Receptor Potential (TRP) ion channels.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, is a polymodal sensor involved in pain and inflammation. nih.govnih.gov Research has shown that nicotinic acid itself can directly activate the TRPV1 channel from the intracellular side, lowering its activation threshold for heat and potentiating its response to other stimuli. researchgate.net This finding establishes a foundational link between the nicotinic acid scaffold and this important ion channel.

Building on this, medicinal chemistry efforts have successfully developed nicotinic acid derivatives that act as potent TRPV1 antagonists. A notable success story is the optimization of 6-phenylnicotinamide. nih.gov The initial lead compound showed promising activity, and subsequent modification of the biaryl system led to the discovery of highly potent antagonists. nih.gov This demonstrates that the 6-aryl nicotinamide scaffold is a viable template for developing selective TRPV1 modulators.

The relevance of the 4-t-butylphenyl group is again highlighted by the potent TRPV1 antagonist AMG 9810, which features this exact moiety. nih.govmdpi.com The collective data indicate that while the parent nicotinic acid can activate TRPV1, derivatives incorporating specific aryl groups, such as the 4-t-butylphenyl group, can transform the molecule into a potent inhibitor of the channel.

| Compound | Structure Description | Effect on TRPV1 | Key Finding | Reference |

|---|---|---|---|---|

| Nicotinic Acid | Pyridine-3-carboxylic acid | Activation / Potentiation | Directly activates TRPV1 from the intracellular side, lowering the heat activation threshold. | researchgate.net |

| 6-Phenylnicotinamide | Nicotinamide with a phenyl group at the 6-position | Antagonism | Identified as a potent TRPV1 antagonist, serving as a lead for further optimization. | nih.gov |

| AMG 9810 | Acrylamide containing a 4-t-butylphenyl group | Antagonism | A potent and selective TRPV1 antagonist, highlighting the importance of the 4-t-butylphenyl moiety. | nih.govmdpi.com |

Correlation of Structure with Antimicrobial Potency in Microorganisms

There are no available studies that specifically investigate the structure-activity relationship of this compound derivatives concerning their antimicrobial potency. Research on other nicotinic acid derivatives has demonstrated that modifications to the core structure can significantly impact their activity against various bacterial and fungal strains. researchgate.netmdpi.comnih.gov These studies often explore the effects of different substituents on the pyridine ring and the carboxylic acid group. researchgate.netmdpi.comnih.gov However, without specific data on this compound derivatives, it is not possible to construct a meaningful SAR analysis or provide a data table of antimicrobial potency.

Structure-Cytotoxicity Relationships in Cancer Cell Lines

Similarly, the scientific literature lacks specific studies on the structure-cytotoxicity relationships of this compound derivatives in cancer cell lines. While numerous synthetic compounds are evaluated for their cytotoxic effects against various cancer cell lines, no such data has been published for the derivatives of this compound. nih.govnih.govresearchgate.net General SAR studies on other classes of compounds often reveal that factors such as lipophilicity, electronic effects, and steric bulk of substituents play a crucial role in determining cytotoxic potential. nih.govnih.govresearchgate.net In the absence of experimental data for the specified compounds, a discussion on their structure-cytotoxicity relationships would be purely speculative and scientifically unfounded.

Investigation of Biological Targets and Mechanistic Underpinnings of 6 4 T Butylphenyl Nicotinic Acid Analogues

Cellular and Molecular Assays for Biological Activity (Excluding Human Clinical Data)

The biological activity of nicotinic acid analogues has been evaluated through various cellular and molecular assays, revealing potential applications in oncology and infectious diseases. These studies form the basis for understanding the compound's likely interactions at a cellular level.

In Vitro Cytotoxicity Screening against Cancer Cell Lines (e.g., HeLa, MCF7, Caco-2)

Derivatives of nicotinic acid have demonstrated notable cytotoxic effects against several human cancer cell lines. For instance, a novel synthesized nicotinic acid derivative, compound 5c, showed significant cytotoxic potential against colon cancer (HCT-15) and prostate cancer (PC-3) cell lines. nih.gov It was found to be more potent and selective against the HCT-15 cell line than the standard drug sorafenib. nih.gov Another study investigated the impact of 6-hydroxy-L-nicotine (6HLN), a nicotine (B1678760) derivative, on breast cancer (MCF-7), lung cancer (A549), and glioblastoma (U87) cells. The results were cell-specific, showing inhibitory effects in MCF-7 cells, stimulatory effects in U87 cells, and no significant change in A549 cells.

The cytotoxicity of various compounds, including analogues that share structural motifs with the subject compound, has been quantified. For example, the essential oil of Moringa oleifera, rich in various bioactive molecules, was tested against HeLa (cervical cancer), HepG2 (liver cancer), MCF-7, and Caco-2 (colon cancer) cell lines. The half-maximal inhibitory concentration (IC50) values indicated varying degrees of cytotoxicity, with HeLa cells being the most affected. teachmephysiology.com Similarly, other natural and synthetic compounds have been evaluated against these common cell lines, providing a broad landscape of cytotoxic potential. nih.govgov.bc.ca

Table 1: In Vitro Cytotoxicity of Selected Compounds against Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Compound/Extract | Cell Line | IC50 Value (µg/mL) | Duration (hours) | Source |

|---|---|---|---|---|

| Moringa oleifera essential oil | MCF-7 | 226.1 | 24 | teachmephysiology.com |

| Moringa oleifera essential oil | HeLa | 422.8 | 24 | teachmephysiology.com |

| Moringa oleifera essential oil | HepG2 | 751.9 | 24 | teachmephysiology.com |

| 3,4-OH-PCA | HeLa | 17.69 µM | Not Specified | nih.gov |

| Compound 5c (Nicotinic acid derivative) | HCT-15 | 0.068 µM (VEGFR-2 inhibition) | Not Specified | nih.gov |

Antimicrobial Activity Studies in Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Ralstonia solanacearum, Candida spp.)

Nicotinic acid and its derivatives, particularly nicotinamide (B372718), have been a focal point in the search for new antimicrobial agents. mdpi.comnih.gov While nicotinic acid itself doesn't have a proven direct antibacterial effect, it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus. nih.gov

Synthetic derivatives have shown more direct and potent activity. A study on new acylhydrazone derivatives of nicotinic acid revealed promising activity against Gram-positive bacteria, especially Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. nih.gov Another series of newly synthesized nicotinamides demonstrated varied effectiveness against S. aureus, Pseudomonas aeruginosa, and Candida albicans, with some compounds showing inhibitory effects at concentrations of 0.03-0.06 mM. mdpi.com The antimicrobial potential often stems from the inclusion of other chemical groups, such as thiol and phenol, into the nicotinamide structure. mdpi.com

Research has also explored the activity of various compounds against plant pathogens like Ralstonia solanacearum. An indole (B1671886) derivative, for instance, showed potent activity against this and other bacteria with MIC values ranging from 2 to 8 µg/mL.

Table 2: Antimicrobial Activity of Nicotinic Acid Analogues and Other Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Microbial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Nicotinic acid acylhydrazone (Cmpd 13) | S. aureus ATCC 43300 (MRSA) | 7.81 µg/mL | nih.gov |

| Nicotinic acid acylhydrazone | S. epidermidis ATCC 12228 | 1.95 µg/mL | nih.gov |

| 5-nitrofuran substituted oxadiazoline (Cmpd 25) | S. aureus ATCC 6538 | 7.81 µg/mL | nih.gov |

| Nicotinamide derivative (NC 5) | S. aureus | ~0.03 mM (50% growth inhibition) | mdpi.com |

| Nicotinamide derivative (NC 6) | C. albicans | ~0.06 mM (50% growth inhibition) | mdpi.com |

Assessment of Selectivity against Normal Cell Lines

A crucial aspect of developing therapeutic compounds is ensuring they selectively target diseased cells while sparing normal, healthy cells. Studies on nicotinic acid analogues have addressed this by testing cytotoxicity against non-cancerous cell lines.

The investigation of 6-hydroxy-L-nicotine showed that while it had effects on cancer cells, it did not appear to be harmful to normal pulmonary (16HBE14o) and mammary (MCF10A) cells. In another important finding, the most effective acylhydrazone and oxadiazole derivatives of nicotinic acid did not exhibit cytotoxicity against normal cell lines, highlighting their potential as selective antibacterial agents. nih.gov Similarly, curcuminoids, while cytotoxic to a range of cancer cells, showed the lowest toxicity against the normal mouse fibroblast cell line NIH3T3. nanomedicine-rj.com

The selectivity of a compound is often quantified by the Selectivity Index (SI), calculated as the ratio of its IC50 value against normal cells to its IC50 value against cancer cells. A higher SI value (typically >3) indicates favorable selective toxicity towards cancer cells.

Molecular Target Identification and Interaction Mechanisms (Excluding Human Clinical Data)

Understanding how a compound works at the molecular level is key to its development. Research into nicotinic acid and its analogues points towards interactions with specific cellular receptors and enzymes.

Exploration of Receptor Binding and Activation (e.g., TRPV1 channel activation by nicotinic acid and related compounds)

Nicotinic acid is known to interact with specific cellular receptors. A significant finding is its ability to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.gov TRPV1 is a heat-sensitive channel, and nicotinic acid has been shown to lower its activation temperature threshold, causing the channel to open at normal body temperature. nih.gov This mechanism is believed to be responsible for the skin flushing effect associated with high doses of niacin. nih.gov This interaction is not limited to TRPV1; nicotinic acid also modulates the activity of related heat-sensing channels like TRPV3 and TRPV4. nih.gov

While direct binding studies for 6-(4-t-butylphenyl)nicotinic acid on these receptors are not available, its structural similarity to nicotinic acid suggests it could potentially interact with the same family of receptors. Further research has explored the binding of other carboxylate analogues to different receptors, such as the mannose 6-phosphate/insulin-like growth factor II receptor (M6P/IGF2R), demonstrating that structural modifications can alter receptor affinity and specificity. nih.gov

Enzyme Inhibition Profiling

Enzyme inhibition is a common mechanism of action for many drugs. teachmephysiology.comlibretexts.orgyoutube.comkhanacademy.org Enzymes are proteins that catalyze biochemical reactions, and inhibiting a specific enzyme can halt a critical pathological process. youtube.com

Studies have shown that at therapeutic concentrations, both nicotinic acid and its close relative nicotinamide can inhibit certain cytochrome P450 enzymes, which are crucial for metabolizing drugs and other foreign compounds. Specifically, nicotinic acid inhibits CYP2D6, while nicotinamide inhibits CYP2D6, CYP3A4, and CYP2E1. nih.gov The proposed mechanism involves the pyridine (B92270) nitrogen atom of the nicotinic acid structure coordinating with the heme iron of the enzyme. nih.gov

Other research has focused on designing nicotinic acid derivatives to act as specific enzyme inhibitors. For example, peptide derivatives of nicotinic acid have been synthesized and tested as inhibitors of renin, an enzyme involved in regulating blood pressure. nih.gov Furthermore, a potent nicotinic acid derivative (compound 5c) was found to be a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis. nih.gov This inhibition led to a reduction in phosphorylated VEGFR-2 and an increase in markers of apoptosis (cell death) in cancer cells. nih.gov

Cellular Uptake and Subcellular Localization Studies

The entry of nicotinic acid and its derivatives into cells is a critical first step for their biological activity, particularly for intracellular targets. Research on the parent compound, nicotinic acid, reveals a specialized, carrier-mediated transport system rather than simple diffusion.

Studies utilizing human-derived intestinal epithelial Caco-2 cells and liver HepG2 cells have elucidated the characteristics of this uptake process. uq.edu.auresearchgate.net The transport is an active process, being both temperature and energy-dependent. researchgate.net Notably, it does not rely on sodium ions but is highly sensitive to the extracellular pH, with acidic conditions significantly enhancing uptake. uq.edu.auresearchgate.net This suggests the involvement of a proton-coupled transporter. Live-cell fluorescence imaging has confirmed that nicotinic acid rapidly enters the cell via a transporter-mediated pathway to engage with its intracellular targets. uq.edu.auahajournals.org

The transport system is saturable, indicating a finite number of transporters on the cell surface, and exhibits high specificity for nicotinic acid. researchgate.net For instance, in HepG2 cells, the system has an apparent Michaelis constant (K_m) of 0.73 ± 0.16 µM. uq.edu.au This carrier-mediated system is crucial as it allows the compound to accumulate within the cell to concentrations sufficient for target engagement. Following uptake, nicotinic acid localizes to the cytoplasm, where it can interact with intracellular signaling molecules and organelles. The primary subcellular site of action for its interaction with the capsaicin (B1668287) receptor, Transient Receptor Potential Vanilloid 1 (TRPV1), is the intracellular side of the plasma membrane. uq.edu.auahajournals.orgresearchgate.net

These findings establish a clear mechanism for the cellular entry of nicotinic acid. It is hypothesized that analogues such as 6-(4-tert-butylphenyl)nicotinic acid utilize similar carrier-mediated transport systems to enter cells and reach their site of action.

Table 1: Characteristics of Nicotinic Acid Cellular Uptake

| Parameter | Finding | Cell Line | Citation |

| Energy Dependence | Uptake is temperature and energy-dependent. | Caco-2 | researchgate.net |

| Ion Dependence | Na⁺-independent. | Caco-2 | researchgate.net |

| pH Dependence | Uptake is dramatically increased at acidic pH (optimum pH 5.0). | Caco-2, HepG2 | uq.edu.auresearchgate.net |

| Kinetics | Saturable, carrier-mediated process (Apparent K_m of 0.53 µM). | Caco-2 | researchgate.net |

| Kinetics | Saturable, carrier-mediated process (Apparent K_m of 0.73 µM). | HepG2 | uq.edu.au |

| Specificity | Highly specific for nicotinic acid. | Caco-2 | researchgate.net |

| Subcellular Action | Activates TRPV1 from the intracellular side. | Exogenously Expressed | uq.edu.auahajournals.orgresearchgate.net |

In Vivo Mechanistic Studies Using Animal Models (e.g., Rodent Models for TRPV1 Activation)

Animal models, particularly rodent models, have been indispensable in uncovering the in vivo mechanisms of action for nicotinic acid and providing a framework for studying its analogues. A significant breakthrough has been the identification of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a direct target. uq.edu.auahajournals.org TRPV1 is a well-known sensory receptor activated by stimuli such as heat, acid, and capsaicin, the pungent compound in chili peppers. nih.govnih.gov

Studies using mouse models have demonstrated that nicotinic acid administration induces a rapid increase in cutaneous blood flow, a physiological response analogous to the "flushing" observed in humans. ahajournals.orgnih.govnih.gov This vasodilatory effect is significantly mediated by TRPV1. In experiments comparing wild-type mice to mice with a genetic knockout of the TRPV1 gene (TRPV1-/-), the nicotinic acid-induced increase in blood flow was substantially diminished in the knockout mice. ahajournals.orgresearchgate.netnih.gov

Further evidence comes from pharmacological blockade of the TRPV1 channel. Pre-treatment of wild-type mice with a specific TRPV1 antagonist, AMG9810, markedly reduced the magnitude and rapidity of the vasodilatory response to nicotinic acid. nih.govnih.gov This demonstrates that direct activation of TRPV1 is a key mechanistic step in the physiological response. The research confirms that nicotinic acid activates TRPV1 from the intracellular side, lowering the channel's activation threshold and causing it to open at normal physiological body temperatures. uq.edu.auahajournals.orgresearchgate.net

These in vivo findings are critical as they establish a clear, testable hypothesis for the mechanism of action of novel analogues. The presence of the 4-tert-butylphenyl group in both the established TRPV1 antagonist AMG9810 and in the compound 6-(4-tert-butylphenyl)nicotinic acid suggests a structural basis for potent interaction with the TRPV1 channel. nih.govnih.gov The rodent models of TRPV1 activation, therefore, serve as a robust platform for investigating whether analogues like 6-(4-tert-butylphenyl)nicotinic acid function as agonists or antagonists of this channel and for characterizing their subsequent physiological effects.

Table 2: In Vivo Evidence for TRPV1-Mediated Effects of Nicotinic Acid in Rodent Models

| Experimental Model | Method | Key Finding | Citation |

| TRPV1 Knockout Mice (TRPV1-/-) | Measurement of cutaneous blood flow (Laser Doppler Flowmetry) after niacin injection. | The initial and secondary peaks of vasodilation were significantly lower in TRPV1-/- mice compared to wild-type mice. | nih.govnih.gov |

| TRPV1 Knockout Mice (TRPV1-/-) | Measurement of blood flow increase after nicotinic acid administration. | The nicotinic acid-induced increase in blood flow was substantially reduced in knockout mice. | ahajournals.orgresearchgate.net |

| Pharmacological Blockade | Wild-type mice were pre-treated with the TRPV1 antagonist AMG9810 before niacin injection. | AMG9810 pre-treatment significantly reduced the magnitude and rate of niacin-induced vasodilation. | nih.govnih.gov |

| Desensitization Model | Wild-type mice were treated with chronic capsaicin to desensitize TRPV1 channels. | The vasodilatory response to niacin was significantly reduced, mimicking the effect seen in TRPV1-/- mice. | nih.gov |

Computational and Theoretical Chemistry Studies of 6 4 T Butylphenyl Nicotinic Acid and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a small molecule ligand and a protein target at the atomic level.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While specific docking studies on 6-(4-t-butylphenyl)nicotinic acid are not extensively documented in publicly available literature, research on analogous 6-substituted nicotinic acid derivatives provides significant insights into their potential binding modes. Studies on analogs targeting enzymes like carbonic anhydrase III (CAIII) reveal that the carboxylic acid moiety of the nicotinic acid scaffold is crucial for binding. It typically forms a coordinate bond with the zinc ion (Zn²⁺) present in the enzyme's active site. jocpr.com

The binding affinities for some 6-substituted nicotinic acid analogs with CAIII have been determined experimentally and are presented below, illustrating the influence of the substituent at the 6-position.

Table 1: Binding Affinities of 6-Substituted Nicotinic Acid Analogs with Carbonic Anhydrase III

| Compound | Substituent at 6-position | Calculated Ki (µM) |

|---|---|---|

| 6-bromonicotinic acid | -Br | Not specified, but high affinity noted |

| 6-hydroxynicotinic acid | -OH | Not specified, but high affinity noted |

| 6-(hexyloxy)nicotinic acid | -O(CH₂)₅CH₃ | 41.6 |

Data sourced from Jarrar et al. (2015). jocpr.com

Ligand-Protein Interaction Profiling

The interaction profile of 6-substituted nicotinic acid derivatives often involves a combination of coordination bonds, hydrogen bonds, and hydrophobic interactions. For instance, in the active site of CAIII, in addition to the key coordination of the carboxylate with the Zn²⁺ ion, hydrogen bonding interactions with amino acid residues like Gln92 and Arg67 have been shown to increase binding affinity. jocpr.com

For this compound, the ligand-protein interaction profile can be predicted to include:

Coordination: The carboxylate group of the nicotinic acid ring would likely coordinate with a metal ion cofactor, such as Zn²⁺, if present in the active site.

Hydrogen Bonding: The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, while the carboxylic acid proton can be a hydrogen bond donor.

Hydrophobic Interactions: The large, nonpolar 4-t-butylphenyl group would be expected to form significant hydrophobic and van der Waals interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) within the binding pocket.

π-π Stacking: The phenyl ring could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These methods provide a detailed understanding of the distribution of electrons and the energetic landscape of different molecular conformations.

Electronic Structure Analysis of the Nicotinic Acid and T-Butylphenyl Moieties

DFT studies on derivatives such as 6-methylnicotinic acid have been performed using the B3LYP functional with a 6-311+G(d,p) basis set to analyze their electronic structure. jocpr.comjocpr.com These calculations help in understanding the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical in determining the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. For 6-methylnicotinic acid, these values have been calculated to understand its activity. jocpr.comjocpr.com In the case of this compound, the electronic structure would be a hybrid of the properties of the nicotinic acid and the 4-t-butylphenyl moieties. The electron-withdrawing nature of the nicotinic acid ring combined with the electron-donating tendency of the t-butylphenyl group would create a unique electronic distribution across the molecule.

Table 2: Calculated Electronic Properties of a Nicotinic Hydrazide Based Schiff Base Derivative

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.4052 |

| E_LUMO | -2.4978 |

| Energy Gap (ΔE) | 3.9071 |

| Ionization Potential (I) | 6.4052 |

| Electron Affinity (A) | 2.4978 |

| Electronegativity (χ) | 4.451 |

| Chemical Potential (μ) | -4.451 |

| Global Hardness (η) | 1.954 |

| Global Softness (S) | 0.5117 |

| Electrophilicity Index (ω) | 5.0694 |

Data for a related nicotinic hydrazide derivative, calculated using DFT/B3LYP/6-311++G(d,p). nih.gov

Reactivity Prediction via Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.

For nicotinic acid derivatives like 6-methylnicotinic acid, MEP analysis has shown that the most negative potential is located around the oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring, making them the most likely sites for electrophilic attack. jocpr.com The hydrogen atom of the carboxylic acid, on the other hand, exhibits a positive potential, indicating its susceptibility to nucleophilic attack. jocpr.com In this compound, a similar pattern would be expected for the nicotinic acid portion. The t-butylphenyl ring would likely show regions of neutral to slightly negative potential, contributing to its hydrophobic character.

Conformational Analysis and Energy Landscapes

A full conformational analysis would involve calculating the energy of the molecule as a function of this dihedral angle. The resulting energy landscape would reveal the most stable, low-energy conformations (energy minima) and the energy barriers to rotation (transition states). It is expected that a non-planar (twisted) conformation would be the most stable, as a fully planar arrangement would lead to significant steric clashes between the hydrogen atoms on the adjacent rings. The t-butyl group would further favor a more twisted conformation to minimize steric repulsion. The exact dihedral angle of the lowest energy conformer would be a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules and their interactions with their environment over time. This technique provides valuable insights into the conformational changes, stability, and binding mechanisms of a compound and its derivatives with biological targets. While specific molecular dynamics simulation studies on This compound are not extensively available in publicly accessible literature, the dynamic behavior of analogous nicotinic acid derivatives and nicotinoids has been investigated, particularly in the context of their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). These studies serve as a robust framework for predicting the potential dynamic characteristics of this compound.

MD simulations of ligands interacting with nAChRs typically aim to elucidate the key intermolecular interactions that govern binding affinity and selectivity. For instance, studies on various nicotinoids have utilized MD simulations to explore their binding to the α4β2 and α7 subtypes of nAChRs. These simulations can reveal crucial details about the stability of the ligand-receptor complex, the role of specific amino acid residues in the binding pocket, and the influence of the ligand on the receptor's conformational state.

In a typical MD simulation study of a nicotinic ligand, the system is set up to include the ligand, the receptor embedded in a lipid bilayer, and an explicit solvent environment to mimic physiological conditions. The simulation then calculates the trajectory of each atom over a specific period, often on the scale of nanoseconds to microseconds. Analysis of these trajectories can provide a wealth of information.

Key parameters often analyzed in these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the stability of the protein and the ligand's binding pose throughout the simulation.

Root Mean Square Fluctuation (RMSF): RMSF helps in identifying the flexibility of different regions of the protein. Peaks in an RMSF plot indicate areas of the protein that are more mobile.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to estimate the binding free energy of the ligand to the receptor. This can help in ranking the affinity of different derivatives.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor, which are often critical for binding affinity and specificity.

For example, MD simulations performed on various nicotinoids interacting with nAChRs have demonstrated the importance of cation-π interactions between the protonated nitrogen of the ligand and aromatic residues like tryptophan and tyrosine in the binding pocket. osti.govnih.gov The simulations also show how substitutions on the pyridine ring can influence the orientation of the ligand and its interactions with the surrounding residues, thereby affecting its affinity and efficacy. researchgate.net

The following tables present data from molecular dynamics studies on related nicotinic acid derivatives and their interactions with nAChRs, illustrating the type of detailed findings that such simulations can provide.

Table 1: Example Binding Affinity Data for Nicotinoids with nAChRs from Computational Studies

| Compound | Receptor Subtype | Docking Score (kcal/mol) | Key Interacting Residues |

| Nicotine (B1678760) | α4β2 nAChR | -41.45 | Trp156 |

| NNK | α4β2 nAChR | -59.28 | Not Specified |

| NNN | α4β2 nAChR | -54.60 | Not Specified |

| Nicotine | α7 nAChR | -59.54 | Not Specified |

| NNK | α7 nAChR | -71.06 | Not Specified |

| NNN | α7 nAChR | -70.86 | Not Specified |

This table is a representation of data found in a study on tobacco smoke constituents and is intended to be illustrative of the data generated in MD simulation studies. osti.gov

Table 2: Example van der Waals Interaction Energy Changes in Agonist Binding to Nicotinic Receptors

| Agonist | Change in van der Waals Interaction Energy (kcal/mol) |

| Epibatidine (Ebt) | -9.77 |

| Carbamylcholine (CCh) | -8.81 |

| Acetylcholine (ACh) | -6.71 |

| Epiboxidine (Ebx) | -3.54 |

This table presents data from a study on the conformational dynamics of a nicotinic receptor neurotransmitter binding site, illustrating how MD simulations can quantify specific energy contributions. nih.gov

Advanced Spectroscopic and Structural Characterization of 6 4 T Butylphenyl Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms, allowing for a detailed structural assignment.

For the parent compound, nicotinic acid, ¹H NMR spectra have been recorded in various solvents, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and water (H₂O). hmdb.cahmdb.ca In DMSO-d₆ at 400 MHz, the proton signals are observed, and their chemical shifts and coupling patterns provide information about their positions on the pyridine (B92270) ring and the carboxylic acid group. hmdb.ca Similarly, ¹³C NMR data for nicotinic acid, available from various databases, shows the distinct resonances for each carbon atom in the molecule, including the carboxylic acid carbon. chemicalbook.combmrb.io

Table 1: Representative ¹³C NMR Chemical Shift Data for Nicotinic Acid

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 126.647 |

| C2 | 140.391 |

| C3 | 153.147 |

| C4 | 151.733 |

| C5 | 135.039 |

| C6 (Carboxyl) | 176.059 |

Data sourced from a 100mM sample in D₂O at 298K and pH 7.4. bmrb.io

Table 2: Representative ¹H NMR Chemical Shift Data for Nicotinic Acid| Atom | Chemical Shift (ppm) |

|---|---|

| H10 | 7.504 |

| H11 | 8.235 |

| H12 | 8.593 |

| H13 | 8.927 |

Data sourced from a 100mM sample in D₂O at 298K and pH 7.4. bmrb.io

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

The molecular formula of 6-(4-t-butylphenyl)nicotinic acid is C₁₆H₁₇NO₂. nih.gov This gives it a molecular weight of approximately 255.31 g/mol . nih.gov In a mass spectrometer, this compound would be expected to show a molecular ion peak corresponding to this mass.

LC-MS/MS methods have been developed for the simultaneous determination of nicotinic acid and its metabolites in biological fluids like rat plasma. nih.govresearchgate.net These methods utilize electrospray ionization (ESI) to generate ions, which are then analyzed by a triple quadrupole mass spectrometer. nih.gov The fragmentation patterns observed in MS/MS experiments provide structural information. For nicotinic acid, a common fragmentation is the loss of the carboxylic acid group. nih.gov For this compound, fragmentation would likely involve cleavage at the bond connecting the two aromatic rings and loss of the t-butyl group.

A stable isotope-labeled version of nicotinic acid, nicotinic acid-¹³C₆, is used as an internal standard in quantitative mass spectrometry studies to ensure accuracy. sigmaaldrich.com

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of nicotinic acid has been extensively studied. jocpr.comresearchgate.netjocpr.com Key vibrational bands include those for the C-H stretching of the aromatic ring, the C=O stretching of the carboxylic acid group, and the C=C and C=N stretching vibrations of the pyridine ring. researchgate.net For instance, the C=O stretching typically appears in the region of 1703-1714 cm⁻¹, and C=C stretching is observed around 1594 cm⁻¹. researchgate.net

For this compound, the FT-IR spectrum would be expected to show additional bands corresponding to the vibrations of the t-butyl group and the substituted phenyl ring. The characteristic C-H stretching and bending vibrations of the t-butyl group would be readily identifiable.

Theoretical calculations, such as those using density functional theory (DFT), are often employed to aid in the assignment of vibrational bands observed in experimental FT-IR and Raman spectra. jocpr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV spectrum of nicotinic acid in an acidic solution exhibits characteristic peaks at approximately 213 nm and 261 nm. starna.com These absorptions are due to π → π* transitions within the pyridine ring and the carboxylic acid group. The position and intensity of these bands can be influenced by the solvent and the presence of substituents.

For this compound, the presence of the additional phenyl ring would be expected to cause a bathochromic (red) shift in the UV-Vis spectrum, meaning the absorption maxima would occur at longer wavelengths compared to nicotinic acid. This is due to the extended conjugation of the π-electron system across both aromatic rings. The molar absorptivity would also be affected by the substitution.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

While the crystal structure of this compound itself is not detailed in the provided search results, the methodology is well-established for related compounds. For example, the crystal structure of a derivative, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, has been determined by single-crystal X-ray diffraction. aalto.fi Similarly, the structures of various organotin derivatives of amino acids have been established using this technique, revealing details about the coordination geometry around the tin atom. nih.gov

The crystal structure of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa has also been solved, providing insights into the enzyme's active site. nih.gov This demonstrates the utility of X-ray crystallography in understanding the interactions of nicotinic acid derivatives with biological macromolecules.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is used to confirm the empirical formula of a newly synthesized compound.

The molecular formula of this compound is C₁₆H₁₇NO₂. nih.gov Elemental analysis of a pure sample of this compound should yield experimental percentages of carbon, hydrogen, and nitrogen that are in close agreement with the theoretical values calculated from this formula. For instance, the theoretical percentages would be approximately 75.27% for carbon, 6.71% for hydrogen, and 5.49% for nitrogen.

Elemental analysis is a routine procedure for the characterization of new compounds and is often reported in conjunction with other spectroscopic data to provide a complete picture of the compound's identity and purity. nih.govresearchgate.net Certified reference materials, such as nicotinic acid, are available for calibrating elemental analyzers to ensure accurate results. elementalmicroanalysis.com

Emerging Research Avenues and Future Directions for 6 4 T Butylphenyl Nicotinic Acid Chemistry

Development as Chemical Probes for Biological Systems

The structural scaffold of 6-(4-t-butylphenyl)nicotinic acid, featuring a substituted pyridine (B92270) ring, is a key pharmacophore in numerous biologically active molecules. Nicotinic acid itself is a vital component of the coenzymes NAD+ and NADP+, which are central to cellular metabolism. nih.govscbt.com Derivatives of nicotinic acid have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.govnih.gov

The development of this compound as a chemical probe would involve leveraging its inherent biological interactions or modifying its structure to target specific enzymes, receptors, or cellular pathways. For instance, new nicotinic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents by measuring their impact on inflammatory markers in macrophage cell lines. nih.gov This approach could be adapted to study the specific effects of the 4-t-butylphenyl substitution. By attaching fluorescent tags or other reporter molecules, this compound could be transformed into an imaging agent to visualize biological processes in real-time, offering insights into the mechanisms of action of this class of compounds. nih.gov

Integration into Catalysis and Materials Science Research

The field of materials science offers promising applications for nicotinic acid derivatives, particularly in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials with a vast range of potential uses, including gas storage, separation, and catalysis. researchgate.net The carboxylic acid and pyridine nitrogen of nicotinic acid and its analogs can coordinate with metal ions to form these intricate structures. rsc.orgnih.gov

The introduction of the bulky 4-t-butylphenyl group in this compound could lead to the formation of MOFs with unique pore sizes and functionalities. These tailored MOFs could be explored for selective gas capture or as catalysts in chemical reactions. For example, studies on other MOFs have shown that the introduction of different metal ions or functional groups on the organic linker can significantly alter the material's properties and catalytic activity. rsc.orgresearchgate.net The specific steric and electronic properties of the t-butylphenyl group could be harnessed to create novel materials with enhanced performance in targeted applications.

Exploration of Novel Synthetic Methodologies (e.g., Green Chemistry Approaches)

The synthesis of nicotinic acid and its derivatives has traditionally relied on methods that can be harsh and environmentally taxing. nih.gov A significant future direction for the chemistry of this compound lies in the development of more sustainable and efficient synthetic routes, aligning with the principles of green chemistry. researchgate.netejcmpr.com

| Synthetic Approach | Description | Potential for Greener Synthesis |

| Chemical Oxidation | Traditional method involving the oxidation of alkylpyridines with strong oxidizing agents. nih.gov | Low, as it often involves harsh reagents and produces significant waste. |

| Ammoxidation followed by Hydrolysis | A multi-step process involving the reaction of a methylpyridine with ammonia (B1221849) and oxygen, followed by hydrolysis. nih.gov | Moderate, can be more efficient than direct oxidation but still requires significant energy input. |

| Enzymatic Hydrolysis | Use of nitrilase enzymes to convert a cyanopyridine precursor to nicotinic acid. frontiersin.org | High, as it operates under mild conditions and is highly selective, reducing byproducts. |

Advanced In Vitro Model Development for Mechanistic Studies

To fully understand the biological effects of this compound, sophisticated in vitro models are essential. These models can provide detailed mechanistic insights that are not always possible with traditional cell cultures. The development of advanced in vitro systems, such as 3D cell cultures and organ-on-a-chip models, would allow for a more accurate representation of the physiological environment.

For example, new nicotinic acid derivatives have been screened for their anti-inflammatory activity using macrophage cell lines. nih.gov By employing more complex co-culture systems or microfluidic devices that mimic tissue architecture, researchers could investigate the compound's effects on cell-cell interactions and tissue-level responses. This would be particularly valuable for elucidating the specific contributions of the 4-t-butylphenyl moiety to the compound's biological activity profile. Furthermore, in vitro studies on the antioxidant properties of niacin have shown its potential to improve the maturation of oocytes, suggesting a role in reproductive health that could be explored for its derivatives. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. researchgate.netmit.edunih.gov These computational tools can be employed to accelerate the design and development of new molecules with desired properties. In the context of this compound, AI and ML could be used to:

Predict Biological Activity: By training algorithms on existing data for nicotinic acid derivatives, it may be possible to predict the biological activities of novel analogs, including their potential targets and off-target effects. nih.gov

Optimize Molecular Structure: AI can be used to generate new molecular structures with improved properties, such as enhanced efficacy or reduced toxicity. This could guide the synthesis of second-generation compounds based on the this compound scaffold.

Streamline Drug Development: AI can assist in various stages of the drug development pipeline, from hit identification to predicting the outcomes of clinical trials, potentially reducing the time and cost of bringing new therapeutics to market. youtube.com

The integration of AI and ML into the research workflow for this compound and its analogs represents a powerful strategy for unlocking their full therapeutic and scientific potential.

Q & A

Q. Advanced: How can computational modeling predict regioselectivity in the synthesis of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. Key steps include:

- Electrostatic potential mapping of the pyridine ring to identify nucleophilic sites.

- Activation energy analysis for competing reaction pathways (e.g., coupling at C-2 vs. C-6).

Experimental validation via HPLC (C18 column, acetonitrile/water mobile phase) confirms predicted outcomes. Contradictions between computational and experimental data may arise from solvent effects not modeled in simulations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FTIR : Confirm carboxylic acid (-COOH) and aryl C-H stretches (1700–1680 cm⁻¹ and 3100–3000 cm⁻¹, respectively).

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 8.5–7.5 ppm) and T-butyl group protons (δ 1.3 ppm, singlet).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Advanced: How do steric effects from the T-butyl group influence NMR chemical shifts?

Answer: The bulky T-butyl group induces anisotropic shielding:

- Deshielding of adjacent pyridine protons (δ upfield shift by 0.2–0.5 ppm).

- Restricted rotation of the aryl group, causing splitting in NOESY spectra.

Contradictions in literature assignments (e.g., misattributed peaks) can be resolved by comparing experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Storage conditions : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Light sensitivity : Amber glass vials minimize photodegradation.

- Hygroscopicity : Desiccants (e.g., silica gel) mitigate hydrolysis of the carboxylic acid group .

Q. Advanced: How does pH affect the compound’s stability in aqueous solutions?

Answer: At pH >7, the carboxylic acid group deprotonates, increasing solubility but accelerating degradation via nucleophilic attack. Stability assays (e.g., UPLC-MS) show a half-life reduction from 120 hours (pH 4) to 24 hours (pH 9). Buffered solutions (pH 4–6) are optimal for long-term studies .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against nicotinic acetylcholine receptors (nAChRs) using radioligand binding (³H-epibatidine).

- Cellular viability assays : MTT or PrestoBlue in neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity .

Q. Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interactions (e.g., hydrogen bonding at the pyridine nitrogen).

- Comparative analysis of analogs (e.g., 6-(4-methylphenyl) vs. 6-(4-T-butylphenyl)) reveals steric and electronic contributions to potency.

Contradictions in SAR data (e.g., unexpected activity in bulky analogs) may arise from allosteric binding modes .

Basic: How should researchers address discrepancies in reported melting points for this compound?

Answer:

- Purity verification : Use DSC (Differential Scanning Calorimetry) to detect impurities (<95% purity lowers melting points).

- Method standardization : Ensure consistent heating rates (1–2°C/min) and sample preparation (e.g., finely ground powder) .

Q. Advanced: Can polymorph screening explain melting point variations?

Answer: Yes. Polymorphs (e.g., Form I vs. Form II) exhibit distinct thermal profiles. Techniques include:

- X-ray Powder Diffraction (XRPD) to identify crystalline phases.

- Hot-Stage Microscopy to observe phase transitions.

Contradictions in literature may stem from uncharacterized polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.